molecular formula C10H5BrN2O2 B13222757 5-Bromo-7-cyano-1H-indole-2-carboxylic acid

5-Bromo-7-cyano-1H-indole-2-carboxylic acid

Cat. No.: B13222757
M. Wt: 265.06 g/mol
InChI Key: ZAIMNXVTNXXSGH-UHFFFAOYSA-N
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Description

5-Bromo-7-cyano-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-cyano-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives followed by cyano and carboxyl group introduction. One common method involves the use of bromine and a suitable solvent to achieve selective bromination at the desired position on the indole ring . The cyano group can be introduced via nucleophilic substitution reactions, while the carboxyl group is often introduced through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-cyano-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-7-cyano-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-cyano-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine and cyano groups on the indole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C10H5BrN2O2

Molecular Weight

265.06 g/mol

IUPAC Name

5-bromo-7-cyano-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5BrN2O2/c11-7-1-5-3-8(10(14)15)13-9(5)6(2-7)4-12/h1-3,13H,(H,14,15)

InChI Key

ZAIMNXVTNXXSGH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Br)C#N)C(=O)O

Origin of Product

United States

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